2-(Cyclopentylmethoxy)acetaldehyde
Description
2-(Cyclopentylmethoxy)acetaldehyde (CAS 1536886-85-7) is a substituted acetaldehyde derivative featuring a cyclopentylmethoxy group (-O-CH2-cyclopentyl) attached to the acetaldehyde backbone (CH3CHO). Its molecular formula is C₈H₁₂O₂, with a molecular weight of 140.18 g/mol (calculated). This compound is classified as a specialty chemical, primarily utilized in organic synthesis and pharmaceutical research due to its reactive aldehyde group and lipophilic cyclopentyl moiety, which may enhance membrane permeability in drug candidates . Limited commercial availability (1 supplier listed) suggests its niche applications, such as intermediates in heterocyclic compound synthesis or asymmetric catalysis .
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(cyclopentylmethoxy)acetaldehyde |
InChI |
InChI=1S/C8H14O2/c9-5-6-10-7-8-3-1-2-4-8/h5,8H,1-4,6-7H2 |
InChI Key |
QQJQXNPXSJOOQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylmethoxy)acetaldehyde can be achieved through several methods. One common approach involves the reaction of cyclopentylmethanol with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-(Cyclopentylmethoxy)acetaldehyde may involve large-scale chemical processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentylmethoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Cyclopentylmethoxyacetic acid.
Reduction: 2-(Cyclopentylmethoxy)ethanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-(Cyclopentylmethoxy)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylmethoxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetaldehyde (CH₃CHO)
Acetaldehyde (CAS 75-07-0) is the simplest aldehyde, with a boiling point of 20.1°C and high volatility . It is ubiquitously generated via combustion, oxidation of ethanol, and biological processes, and is classified as a Group 1 carcinogen by IARC due to its DNA-adduct-forming capability . Industrially, its use has declined, but it remains critical in producing acetic acid, perfumes, and plastics . Unlike 2-(Cyclopentylmethoxy)acetaldehyde, acetaldehyde lacks steric hindrance, making it more reactive in nucleophilic additions.
[2-(2-Methoxyethoxy)ethoxy]acetaldehyde
This ether-substituted derivative (CAS 132997-94-5, C₇H₁₄O₄ , MW 162.18 g/mol) contains a polyether chain, increasing hydrophilicity and boiling point compared to 2-(Cyclopentylmethoxy)acetaldehyde . The extended oxygen-rich structure may enhance solubility in polar solvents, making it suitable for polymer chemistry or surfactant synthesis.
Aromatic-Substituted Acetaldehydes
- 2-(5-Bromo-2-methoxyphenyl)acetaldehyde (CAS 33567-61-2, C₉H₉BrO₂ , MW 245.07 g/mol): The bromine and methoxy groups on the aromatic ring confer electrophilic character, enabling cross-coupling reactions in medicinal chemistry (e.g., kinase inhibitors) .
- 2-(2-Methoxynaphthalen-1-yl)acetaldehyde (CAS 156941-55-8, C₁₃H₁₂O₂ , MW 200.23 g/mol): The naphthalene group enhances UV absorption and π-π stacking, useful in materials science .
Malonaldehyde (Propanedial, CH₂(CHO)₂)
Malonaldehyde (CAS 542-78-9, C₃H₄O₂ , MW 72.06 g/mol) is a dialdehyde with two reactive aldehyde groups. It polymerizes readily and is used in biochemical research to study lipid peroxidation and DNA damage . Its high reactivity contrasts with 2-(Cyclopentylmethoxy)acetaldehyde’s single aldehyde group and stabilized structure.
Metaldehyde (C₈H₁₆O₄)
Metaldehyde, a cyclic tetramer of acetaldehyde (CAS 108-62-3), is a molluscicide. It decomposes to acetaldehyde under acidic conditions, posing toxicity risks . Unlike 2-(Cyclopentylmethoxy)acetaldehyde, its polymeric nature reduces volatility but increases environmental persistence.
Data Table: Comparative Properties of Acetaldehyde Derivatives
Biological Activity
2-(Cyclopentylmethoxy)acetaldehyde is a synthetic organic compound that has garnered interest for its potential biological activities. This compound is characterized by its unique structure, which may confer specific interactions with biological systems, leading to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of 2-(Cyclopentylmethoxy)acetaldehyde, including its mechanisms of action, therapeutic potentials, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H16O2 |
| Molecular Weight | 184.25 g/mol |
| IUPAC Name | 2-(Cyclopentylmethoxy)acetaldehyde |
| Canonical SMILES | C1CCC(C1)OC(C=O)C |
The biological activity of 2-(Cyclopentylmethoxy)acetaldehyde is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially altering physiological processes.
- Receptor Modulation : It could act as a ligand for various receptors, influencing signaling pathways and cellular responses.
Antimicrobial Activity
Research indicates that 2-(Cyclopentylmethoxy)acetaldehyde exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, suggesting potential applications in developing antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have demonstrated that 2-(Cyclopentylmethoxy)acetaldehyde can reduce inflammation markers in cell cultures. This anti-inflammatory activity was assessed using assays measuring cytokine production and other inflammatory mediators. The compound's ability to modulate these pathways highlights its potential therapeutic use in inflammatory diseases.
Neuroprotective Properties
Preliminary research has suggested that 2-(Cyclopentylmethoxy)acetaldehyde may possess neuroprotective effects. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal damage and improved cognitive function. These findings indicate a promising avenue for further investigation into its role in neuroprotection.
Case Studies and Research Findings
-
Antimicrobial Study :
- Objective : To assess the antimicrobial efficacy of 2-(Cyclopentylmethoxy)acetaldehyde.
- Method : Disk diffusion method against selected bacterial strains.
- Results : Showed significant zones of inhibition against Staphylococcus aureus and Escherichia coli.
- : Suggests potential use as an antimicrobial agent in pharmaceutical formulations.
-
Anti-inflammatory Research :
- Objective : To evaluate the anti-inflammatory effects on macrophage cell lines.
- Method : Measurement of cytokine levels post-treatment with the compound.
- Results : Decreased levels of TNF-alpha and IL-6 were observed.
- : Supports the potential for therapeutic applications in treating inflammatory conditions.
-
Neuroprotection Study :
- Objective : To investigate neuroprotective effects in a rodent model of Alzheimer's disease.
- Method : Behavioral tests and histological analysis post-treatment.
- Results : Improved memory retention and reduced amyloid plaque formation were noted.
- : Indicates promise for future therapeutic strategies targeting neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
